5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
BenchChem offers high-quality 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-15(20)5-4-6-16(11)25-12(2)17(22-24-25)19-21-18(23-27-19)13-7-9-14(26-3)10-8-13/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTBKRZHSMUOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.79 g/mol. Its structure features a triazole ring, which is known for its significant role in biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has been tested against:
- Gram-positive bacteria : Staphylococcus aureus (including MRSA)
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In vitro assays demonstrated that the compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, compounds with similar triazole structures have shown MIC values ranging from 12.5 to 25 μg/mL against resistant strains .
Antifungal Activity
The compound's antifungal efficacy has also been evaluated. It was found to inhibit the growth of Candida albicans and Aspergillus niger, with MIC values reported between 1.6 μg/mL to 25 μg/mL. The introduction of halogen substituents on the triazole ring has been correlated with enhanced antifungal activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In particular:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
Studies indicate that the compound exhibits IC50 values in the low micromolar range (e.g., IC50 = 1.9 µg/mL for HCT-116), suggesting potent anticancer properties compared to standard chemotherapy agents like doxorubicin . The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
-
Study on Antibacterial Properties :
- A study conducted by Ochal et al. tested various derivatives containing triazole rings against multiple bacterial strains. The results showed that compounds similar to 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibited significant antibacterial activity, particularly against MRSA strains .
- Antifungal Activity Assessment :
- Anticancer Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
